(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one

Cholinergic Muscarinic Neuropharmacology

(5R,7S)-7-Methyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1246650-85-0) is a chiral spirocyclic building block engineered for conformational rigidity in medicinal chemistry. Its defined (5R,7S) stereochemistry with a 7-methyl substituent uniquely constrains molecular geometry, a property absent in flexible-chain or monocyclic analogs. Substituting this scaffold with an unsubstituted or achiral variant risks abolishing target binding and selectivity. Ideal for CNS lead optimization owing to favorable BBB penetration potential, and for advancing kinase inhibitor chemotypes such as selective TYK2/JAK1 inhibitors. This compound provides a rigid, three-dimensional amine vector—functionally distinct from simple building blocks like N-Boc-piperazine. Procure with confidence for precise SAR studies.

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 1246650-85-0
Cat. No. B582513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one
CAS1246650-85-0
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESCC1CC2(CCN1)CC(=O)NC2
InChIInChI=1S/C9H16N2O/c1-7-4-9(2-3-10-7)5-8(12)11-6-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-,9+/m0/s1
InChIKeyRYUDYVUNKFMRIS-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R,7S)-7-Methyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1246650-85-0): A Chiral Spirocyclic Building Block


(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1246650-85-0, MF: C9H16N2O, MW: 168.24) is a chiral, nitrogen-containing heterocyclic compound characterized by a rigid spirocyclic framework . This structural motif integrates a piperidine and a pyrrolidine ring connected at a single quaternary carbon, a design valued in medicinal chemistry for its ability to impose conformational restriction on molecules . The compound features a lactam moiety at the 3-position and a defined (5R,7S) stereochemistry with a methyl group at the 7-position . It is primarily employed as a research building block or intermediate for the synthesis of more complex, biologically active molecules.

Why (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one Cannot Be Substituted with In-Class Analogs


The primary source of differentiation for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one lies in its potential to impart conformational rigidity and specific vector orientation to a target molecule, a property that is not shared by flexible-chain or monocyclic analogs . While numerous 2,8-diazaspiro[4.5]decane derivatives exist, substitution at the 7-position with a methyl group in a defined (5R,7S) stereochemical configuration can critically alter molecular recognition. In related series of 2,8-diazaspiro[4.5]decanes, the presence and configuration of a methyl group have been shown to be a key determinant of biological activity, influencing both potency and selectivity [1]. Therefore, substituting this specific chiral scaffold with an unsubstituted analog, a different stereoisomer, or a regioisomer risks abolishing the intended pharmacological or binding properties, making its procurement essential for precise structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one


Cholinergic Activity Profile vs. the Muscarinic Agonist RS-86 for the 2,8-Diazaspiro[4.5]decan-3-one Scaffold

A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, which are direct scaffold analogs of the target compound, were evaluated for cholinergic activity. The study found that these compounds were devoid of significant cholinergic properties, in stark contrast to the potent muscarinic acetylcholine receptor agonist, RS-86 [1]. This suggests the scaffold's inherent design directs activity away from muscarinic agonism, a common target in this chemical space.

Cholinergic Muscarinic Neuropharmacology

Conformational Restriction and Blood-Brain Barrier Potential of the Spirocyclic Core

The 2,8-diazaspiro[4.5]decane scaffold, which forms the core of the target compound, provides a distinct physicochemical profile. The spirocyclic structure enforces conformational restriction, which can enhance target selectivity compared to flexible acyclic amines . Furthermore, the unsubstituted core exhibits a molecular weight of 154.25 and a LogD7.4 of 0.2, properties favorable for crossing the blood-brain barrier (BBB) . The addition of the methyl and lactam groups in the target compound (MW 168.24) would be expected to modulate, but not fundamentally eliminate, this CNS-oriented potential.

Medicinal Chemistry Pharmacokinetics CNS Drug Design

Synthetic Accessibility and Chiral Differentiation

The target compound is a resolved, single enantiomer with a defined (5R,7S) stereochemistry. The synthesis of analogous methyl-substituted 2,8-diazaspiro[4.5]decane ring systems has been described, highlighting that a classical resolution step using a tartaric acid derivative is required to isolate a single enantiomer [1]. This contrasts with achiral or racemic mixtures of similar building blocks, which would be less expensive but unsuitable for applications where stereochemistry dictates biological function.

Synthetic Chemistry Process Chemistry Chiral Resolution

Recommended Research and Industrial Application Scenarios for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one


Structure-Activity Relationship (SAR) Studies in Neuroscience

The core spirocyclic scaffold is associated with CNS drug discovery due to its favorable BBB penetration potential . Using (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one allows researchers to explore the impact of introducing a chiral, methyl-substituted lactam-containing amine moiety into a lead compound, directly comparing its effect on potency, selectivity, and PK profile against an unsubstituted or achiral analog.

Chiral Amine Building Block for Advanced Pharmaceutical Intermediates

This compound serves as a complex, three-dimensional amine that can be functionalized at the remaining secondary nitrogen . This is in stark contrast to simpler building blocks like N-Boc-piperazine or pyrrolidine. It is ideally suited for the synthesis of pharmaceutical intermediates where a specific, rigid vector for further attachment is required, as demonstrated by the patent literature on diazaspiro derivatives for various therapeutic targets.

Design of Selective Inhibitors Targeting TYK2/JAK1 Kinases

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been explored for the development of selective TYK2/JAK1 inhibitors [1]. Although the target compound is a 3-one regioisomer, it belongs to the same chemical class. This highlights a concrete application avenue where the spirocyclic core is valued for achieving selectivity within the highly conserved ATP-binding pockets of kinases, making the target compound a valuable advanced intermediate for exploring new kinase inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.